6-Chloropyridazine-3-carbaldehyde CAS number and properties
6-Chloropyridazine-3-carbaldehyde CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloropyridazine-3-carbaldehyde is a heterocyclic organic compound featuring a pyridazine ring substituted with a chlorine atom and a formyl (aldehyde) group. This molecule is of significant interest to the medicinal and agricultural chemistry sectors. The pyridazine core is a privileged structure in drug discovery, known to be a key component in various biologically active compounds exhibiting antihypertensive, cardiotonic, antiviral, and anticancer properties.[1] The presence of the reactive aldehyde and the chloro-substituent on the pyridazine ring makes 6-chloropyridazine-3-carbaldehyde a versatile and valuable building block for the synthesis of more complex molecules. Its aldehyde group allows for a wide range of chemical transformations, making it an essential intermediate in the development of novel therapeutic agents and agrochemicals, including herbicides and insecticides.[2]
Chemical and Physical Properties
The key chemical and physical properties of 6-Chloropyridazine-3-carbaldehyde are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 303085-53-2 | --INVALID-LINK-- |
| Molecular Formula | C₅H₃ClN₂O | --INVALID-LINK-- |
| Molecular Weight | 142.54 g/mol | --INVALID-LINK-- |
| Appearance | White to yellow crystalline powder | --INVALID-LINK-- |
| Melting Point | 77-82 °C | --INVALID-LINK-- |
| Boiling Point | 334.6 °C at 760 mmHg (Predicted) | --INVALID-LINK-- |
| Storage Conditions | 2-8°C, under inert atmosphere | --INVALID-LINK-- |
Synthesis and Reactivity
A detailed experimental protocol for the synthesis of the precursor, 6-chloropyridazine-3-carboxylic acid, is well-documented.
Experimental Protocol: Synthesis of 6-Chloropyridazine-3-carboxylic Acid
This protocol is adapted from a patented method for the oxidation of 3-chloro-6-methylpyridazine.
Materials:
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3-chloro-6-methylpyridazine
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Concentrated sulfuric acid
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Potassium dichromate
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Ice water
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Ethyl acetate
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Anhydrous sodium sulfate
Procedure:
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In a reaction vessel cooled with an ice bath, add 60 mL of concentrated sulfuric acid.
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To the cooled sulfuric acid, add 8 g (0.06 mol) of 3-chloro-6-methylpyridazine.
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With continuous stirring, add 35 g (0.12 mol) of potassium dichromate in small portions, ensuring the reaction temperature does not exceed 50°C.
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After the addition is complete, continue to stir the reaction mixture at 50°C for 2 hours.
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Cool the reaction mixture and then dilute it by adding 200 mL of ice water.
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Extract the aqueous mixture with ethyl acetate (5 x 200 mL).
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Combine the organic extracts and dry over anhydrous sodium sulfate.
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Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
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Recrystallize the residue from methanol to obtain pure 6-chloropyridazine-3-carboxylic acid as a white crystalline powder.
The subsequent reduction of the carboxylic acid (or its ester derivative) to the aldehyde can be achieved using standard reducing agents like diisobutylaluminium hydride (DIBAL-H).
Plausible synthetic route to 6-Chloropyridazine-3-carbaldehyde.
Applications in Research and Drug Development
6-Chloropyridazine-3-carbaldehyde is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its utility stems from the reactivity of the aldehyde functional group, which can readily undergo reactions such as:
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Reductive amination: To introduce substituted amine functionalities.
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Wittig reaction: To form carbon-carbon double bonds.
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Aldol condensation: To form α,β-unsaturated ketones.
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Grignard and organolithium reactions: To introduce various alkyl and aryl groups.
The workflow below illustrates the role of 6-chloropyridazine-3-carbaldehyde as a building block in a typical drug discovery pipeline.
Workflow for the use of 6-Chloropyridazine-3-carbaldehyde in drug discovery.
Illustrative Experimental Protocol: Wittig Reaction
The following is a representative, non-cited protocol for a Wittig reaction to demonstrate the utility of 6-chloropyridazine-3-carbaldehyde as a synthetic intermediate.
Materials:
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6-Chloropyridazine-3-carbaldehyde
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A suitable phosphonium ylide (e.g., (Triphenylphosphoranylidene)acetonitrile)
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Anhydrous tetrahydrofuran (THF)
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Silica gel for chromatography
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Ethyl acetate and hexanes for elution
Procedure:
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In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 6-chloropyridazine-3-carbaldehyde in anhydrous THF.
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To this solution, add 1.1 equivalents of the phosphonium ylide.
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Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
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Upon completion of the reaction (disappearance of the starting aldehyde), quench the reaction by adding a small amount of water.
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Extract the product with ethyl acetate.
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Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired alkene product.
Safety Information
6-Chloropyridazine-3-carbaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified with the following GHS hazard statements:
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H303: May be harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Refer to the material safety data sheet (MSDS) for complete safety and handling information.
